2-Methyl-7-(naphthalen-1-yl)hepta-1,6-dien-3-ol
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Overview
Description
2-Methyl-7-(naphthalen-1-yl)hepta-1,6-dien-3-ol is a chemical compound characterized by its unique structure, which includes a naphthalene ring and a hepta-1,6-dien-3-ol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-7-(naphthalen-1-yl)hepta-1,6-dien-3-ol typically involves the reaction of naphthalene derivatives with appropriate alkenes under specific conditions. One common method includes the use of a Grignard reagent, where the naphthalene derivative is reacted with a suitable alkyl halide in the presence of magnesium to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis process while minimizing the production of unwanted by-products .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-7-(naphthalen-1-yl)hepta-1,6-dien-3-ol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into saturated alcohols.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., hydroxide ions) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as ketones, aldehydes, and substituted naphthalene derivatives .
Scientific Research Applications
2-Methyl-7-(naphthalen-1-yl)hepta-1,6-dien-3-ol has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methyl-7-(naphthalen-1-yl)hepta-1,6-dien-3-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-7-(naphthalen-1-yl)hepta-1,6-dien-3-one: This compound is similar in structure but contains a ketone group instead of an alcohol group.
6-Methyl-2-(4-methylcyclohex-3-en-1-yl)hepta-1,5-dien-4-ol: Another structurally related compound with different substituents on the hepta-dien backbone.
Uniqueness
2-Methyl-7-(naphthalen-1-yl)hepta-1,6-dien-3-ol is unique due to its specific combination of a naphthalene ring and a hepta-dien backbone, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
61619-04-3 |
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Molecular Formula |
C18H20O |
Molecular Weight |
252.3 g/mol |
IUPAC Name |
2-methyl-7-naphthalen-1-ylhepta-1,6-dien-3-ol |
InChI |
InChI=1S/C18H20O/c1-14(2)18(19)13-6-4-9-16-11-7-10-15-8-3-5-12-17(15)16/h3-5,7-12,18-19H,1,6,13H2,2H3 |
InChI Key |
KBUGBSAKKJCHCZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(CCC=CC1=CC=CC2=CC=CC=C21)O |
Origin of Product |
United States |
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